3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride is a chemical compound that belongs to the class of sulfonamides. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is characterized by its unique molecular structure and specific functional groups that contribute to its biological activity.
The compound has been documented in various chemical databases and literature, including PubChem and ChemBK, which provide essential details regarding its molecular formula, structure, and classification. Its Chemical Abstracts Service (CAS) number is 436852-26-5, indicating its unique identity in chemical registries .
3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride is classified as a sulfonamide derivative. Sulfonamides are a group of compounds that contain a sulfonamide functional group (-SO2NH2), which plays a crucial role in their biological activity. This compound may also be categorized under heterocyclic compounds due to the presence of a thiolane ring.
The synthesis of 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride can be achieved through several methods involving the reaction of piperazine with thiolane derivatives. The general synthetic route includes:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Common solvents include dichloromethane or dimethylformamide, and catalysts may be employed to facilitate certain steps in the synthesis.
The molecular structure of 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride can be represented as follows:
The compound features a piperazine ring attached to a thiolane ring with a sulfonyl group, contributing to its unique properties .
The structural representation can be depicted using various formats such as SMILES (Simplified Molecular Input Line Entry System) or InChI (International Chemical Identifier):
C(C(=O)S(=O)(=O)N1CCNCC1)C2CCCS2=O
InChI=1S/C8H17ClN2O2S/c9-12(10,11)8(7-4-5-14-8)13-6-3/h4-7H2,1-3H3
3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride may participate in various chemical reactions typical for sulfonamides and heterocycles:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Understanding these parameters is crucial for predicting reaction outcomes.
The mechanism of action for 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride primarily revolves around its interaction with biological targets:
Research indicates that similar compounds exhibit antibacterial activity by targeting enzymes like LpxC, which are essential for lipid A biosynthesis in Gram-negative bacteria . This inhibition disrupts bacterial growth and viability.
3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride typically appears as a white to off-white powder.
Key chemical properties include:
Relevant data regarding melting point and boiling point are often determined experimentally but are not universally reported for all compounds.
This compound has potential applications in various fields:
The structural architecture of 3-(piperazine-1-sulfonyl)-1λ⁶-thiolane-1,1-dione hydrochloride integrates three pharmacologically significant components: a piperazine ring, a sulfonyl linker, and a thiolane-1,1-dione (sulfolane) moiety. This hybrid design leverages the piperazine ring's versatility as a hydrogen bond acceptor/donor, the sulfonyl group's role as a robust electron-withdrawing linker, and the sulfolane ring's contribution to conformational restriction and solubility modulation. The compound's molecular formula is established as C₈H₁₆N₂O₄S₂·HCl (MW: 304.82 g/mol for the base compound + HCl) based on analytical data from multiple suppliers and PubChem records [2] [3].
The molecular hybridization strategy specifically positions the sulfonyl group at the piperazine nitrogen to maintain the secondary amine's reactivity while exploiting the sulfolane ring's polarity-enhancing properties. This spatial arrangement creates a zwitterion-capable structure where the protonated piperazine nitrogen (pKa ~9) and the sulfone oxygens engage in ionic interactions with biological targets. Computational analyses (LogP ~0.31) indicate balanced lipophilicity-hydrophilicity characteristics suitable for membrane permeability and aqueous processing during synthesis [3] [10]. The crystalline hydrochloride salt form enhances stability and crystallinity—critical attributes for pharmaceutical processing—as evidenced by standardized storage specifications (+4°C) required to maintain compound integrity [1].
Table 1: Structural and Physicochemical Properties of 3-(Piperazine-1-sulfonyl)-1λ⁶-thiolane-1,1-dione Hydrochloride
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₈H₁₆N₂O₄S₂·HCl | High-Resolution MS |
Molecular Weight | 304.82 g/mol | Calculated |
IUPAC Name | 3-(piperazine-1-sulfonyl)-1λ⁶-thiolane-1,1-dione hydrochloride | Nomenclature standardization |
LogP | 0.3124 | Computational prediction |
Hydrogen Bond Acceptors | 6 | PubChem descriptor |
Hydrogen Bond Donors | 2 (including HCl) | PubChem descriptor |
TPSA (Topological Polar Surface Area) | 49.41 Ų | Computational prediction |
The industrial-scale synthesis of 3-(piperazine-1-sulfonyl)-1λ⁶-thiolane-1,1-dione hydrochloride follows a convergent five-step sequence with sulfonylation as the pivotal bond-forming step. The process initiates with the preparation of 3-chlorosulfonyl-thiolane-1,1-dioxide through chlorosulfonation of commercially available thiolane-1,1-dioxide using chlorosulfonic acid under anhydrous conditions at 0-5°C. This sulfonyl chloride intermediate is isolated via crystallization from dichloromethane/hexane mixtures (yield: 72-75%) and subsequently reacted with N-Boc-piperazine in a Schotten-Baumann reaction. This sulfonylation is conducted in a biphasic system (dichloromethane/water) with sodium bicarbonate maintaining pH 8-9 to prevent N-Boc deprotection while promoting nucleophilic displacement (yield: 85-88%) [2] [4].
The Boc-protected intermediate undergoes acidic deprotection (4M HCl in dioxane, 25°C, 4h) to liberate the piperazine nitrogen, forming the free base as a crystalline solid. Final purification involves anti-solvent crystallization using ethanol/diethyl ether, yielding the hydrochloride salt with ≥95% purity as confirmed by HPLC. Critical process parameters include strict temperature control during sulfonylation (≤20°C to prevent di-sulfonation) and stoichiometric precision in the cyclocondensation step (1:1.05 molar ratio of sulfonyl chloride to piperazine). The reaction sequence has demonstrated scalability to multi-kilogram batches, with vendors offering quantities up to 10 kg under current manufacturing protocols [4] [9].
Table 2: Key Reaction Parameters in Multi-Step Synthesis
Synthetic Step | Reaction Conditions | Yield | Critical Control Parameters |
---|---|---|---|
Chlorosulfonation | ClSO₃H, 0-5°C, 3h | 72-75% | Temperature control, moisture exclusion |
Sulfonylation | N-Boc-piperazine, NaHCO₃, CH₂Cl₂/H₂O, 20°C, 6h | 85-88% | pH 8-9, stoichiometric ratio |
Boc Deprotection | 4M HCl/dioxane, 25°C, 4h | 90-92% | Acid concentration, reaction time |
Salt Formation | Ethanol/Et₂O anti-solvent crystallization | 95% purity | Solvent purity, crystallization rate |
Sulfur-oxygen bond formation constitutes the most energetically demanding transformation in the synthesis, particularly during the sulfone precursor preparation (thiolane oxidation) and sulfonamide coupling. Modern catalytic approaches have supplanted traditional stoichiometric oxidants (e.g., permanganates) for sulfone generation. Tungstate-exchanged layered double hydroxide (LDH) catalysts enable thiolane oxidation using 30% aqueous H₂O₂ as a green oxidant under mild conditions (60°C, 6h), achieving >99% conversion to thiolane-1,1-dioxide with minimal over-oxidation .
For the sulfonylation step, dimethylaminopyridine (DMAP) at 5 mol% loading substantially accelerates sulfonamide bond formation between the sulfonyl chloride and piperazine by acting as a nucleophilic catalyst. This catalysis reduces reaction times from 24h to 6h while maintaining yields >85%. Microwave-assisted protocols (100°C, 30 min) further enhance efficiency, particularly for small-scale production of analogues. The catalytic system's robustness is demonstrated by its tolerance of unprotected piperazine during late-stage functionalization, enabling direct access to structurally diverse derivatives for structure-activity relationship studies in pharmaceutical applications [8].
Table 3: Catalytic Systems for Sulfur-Oxygen Bond Formation
Catalytic System | Reaction Type | Conditions | Efficiency Gain |
---|---|---|---|
Tungstate-LDH | Thiolane oxidation to sulfone | 60°C, H₂O₂, 6h | 99% conversion, 0.5% catalyst loading |
DMAP (5 mol%) | Sulfonamide bond formation | CH₂Cl₂, 20°C, 6h | Reaction time reduced by 75% |
Microwave irradiation | Accelerated sulfonylation | 100°C, 30 min, sealed vessel | Energy consumption reduced 85% |
Solvent selection critically impacts yield, purity, and environmental footprint throughout the synthesis. Replacement of tetrahydrofuran (THF) with 2-methyltetrahydrofuran (2-MeTHF) in the sulfonylation step improves reaction sustainability while maintaining yields ≥85%. 2-MeTHF derives from renewable resources and demonstrates reduced genotoxicity compared to traditional ether solvents. For the final hydrochloride salt crystallization, mixed solvent systems (isopropanol/water 4:1 v/v) produce uniformly sized crystals with low residual solvent content (<300 ppm by GC-MS), meeting International Council for Harmonisation (ICH) guidelines [9].
Reagent optimization focuses on atom economy and purification efficiency. Sodium carbonate proves superior to triethylamine as a base during sulfonylation, reducing emulsion formation in biphasic systems and simplifying aqueous workup. Commercial scalability is evidenced by pricing structures: 95% pure material costs $393/gram at 1g scale but decreases to $1606/10g ($160.6/g) due to reduced purification overhead at larger scales. Bulk packaging options (up to 25kg pails) indicate established industrial processes, though exact solvent/recovery ratios remain proprietary [2] [9].
Table 4: Cost Structure and Solvent Optimization for Scalable Production
Scale | Price (USD) | Unit Cost Reduction | Recommended Solvent System | Purity |
---|---|---|---|---|
1g | $393.00 | Baseline | 2-MeTHF/H₂O | 95% |
2.5g | $718.00 | 27% | 2-MeTHF/H₂O | 95% |
5g | $1,085.00 | 45% | IPA/H₂O crystallization | 95% |
10g | $1,606.00 | 59% | IPA/H₂O crystallization | 95% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1